
Benzyl (R)-Tetrahydro-2H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate is an organic compound that features a benzyl group attached to a tetrahydropyran ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate typically involves the esterification of ®-Tetrahydro-2H-pyran-3-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium iodide in acetone.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides, benzyl amines.
Scientific Research Applications
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the tetrahydropyran ring.
Benzyl acetate: Similar ester functionality but with an acetate group instead of a tetrahydropyran ring.
Uniqueness
Benzyl ®-Tetrahydro-2H-pyran-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties compared to other benzyl esters. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzyl oxane-3-carboxylate |
InChI |
InChI=1S/C13H16O3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
KJVDXMGNDGFNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dichloro-N-{1-[3-(4-methyl-1-piperazinyl)propyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B8535021.png)
![(+/-)-3-[(4-Bromo-phenyl)-fluoro-methyl]-1-methyl-pyrrolidine](/img/structure/B8535028.png)
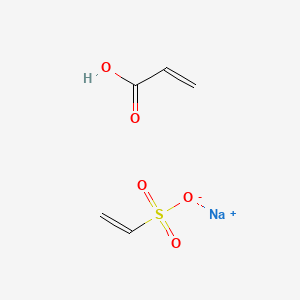
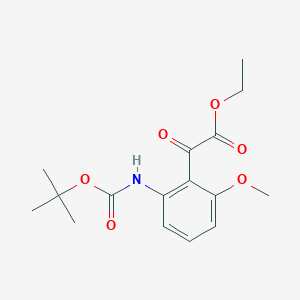
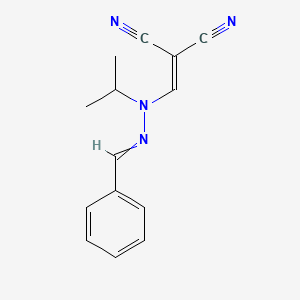
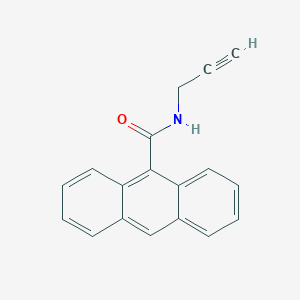
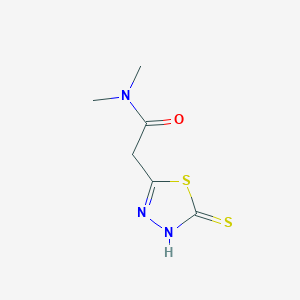

![2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B8535082.png)
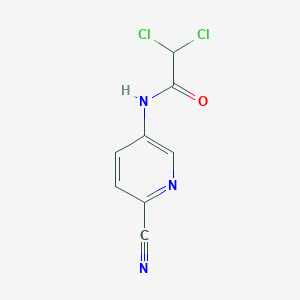
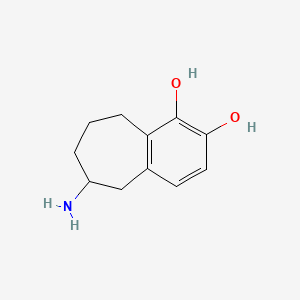

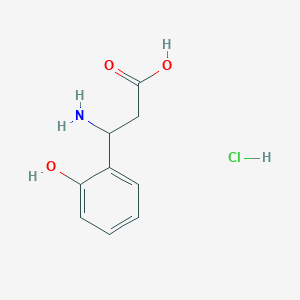
![tert-butyl 2-[7-[5-[4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)phenyl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B8535104.png)
